molecular formula C10H9N B6260871 3-phenylbut-2-enenitrile CAS No. 14799-79-2

3-phenylbut-2-enenitrile

Cat. No.: B6260871
CAS No.: 14799-79-2
M. Wt: 143.2
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Description

3-Phenylbut-2-enenitrile (CAS Varies

Properties

CAS No.

14799-79-2

Molecular Formula

C10H9N

Molecular Weight

143.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

The HWE reaction, adapted from Wadsworth and Emmons (1961), employs diethyl cyanomethylphosphonate and sodium hydride (NaH) in tetrahydrofuran (THF) to generate a phosphoryl-stabilized carbanion. This intermediate reacts with ketones (e.g., acetophenone) to form α,β-unsaturated nitriles via a tandem deprotonation-elimination sequence. The reaction proceeds under inert conditions (N₂ atmosphere) at 0–25°C, ensuring controlled anion formation and minimizing side reactions.

Key Reagents and Stoichiometry

  • NaH (1.5 equiv): Acts as a strong base to deprotonate diethyl cyanomethylphosphonate.

  • Diethyl cyanomethylphosphonate (1.2 equiv): Provides the nitrile-containing carbanion.

  • Acetophenone (1.0 equiv): The ketone substrate undergoes condensation to form the α,β-unsaturated product.

Detailed Procedure

  • Anion Generation : NaH (15 mmol) is suspended in dry THF (40 mL) at 0°C under N₂. Diethyl cyanomethylphosphonate (12 mmol) is added dropwise, yielding a yellow solution after 1 hour of stirring.

  • Ketone Addition : Acetophenone (10 mmol) is introduced dropwise below 25°C, forming a gummy precipitate.

  • Reaction Monitoring : Stirring continues at room temperature until thin-layer chromatography (TLC) confirms complete consumption of the starting material (~6 hours).

  • Workup : The mixture is extracted with ethyl acetate (3 × 50 mL), washed with brine, dried over Na₂SO₄, and concentrated.

  • Purification : Silica gel chromatography eluting with hexane/ethyl acetate (9:1) isolates 3-phenylbut-2-enenitrile as a colorless oil.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃) : δ = 7.45–7.37 (m, 5H, aromatic), 5.60 (q, J = 1.1 Hz, 1H, vinyl-H), 2.46 (d, J = 1.1 Hz, 3H, CH₃).

  • ¹³C NMR (100 MHz, CDCl₃) : δ = 159.9 (C=N), 138.3 (ipso-C), 130.4–126.0 (aromatic carbons), 117.8 (CN), 95.8 (vinyl-C), 20.6 (CH₃).

  • IR (neat) : 3062 cm⁻¹ (C-H aromatic), 2213 cm⁻¹ (C≡N), 1609 cm⁻¹ (C=C).

Stereochemical Assignment

The (E)-isomer is assigned based on the small allylic coupling constant (J = 1.1 Hz) between the vinyl proton and methyl group, contrasting with the (Z)-isomer (J = 1.5 Hz). Nuclear Overhauser effect (NOE) studies on analogous pyridinyl derivatives further confirm the trans configuration.

Base-Mediated Condensation

Reaction Conditions and Substrate Scope

This method, reported by Beilstein Journal of Organic Chemistry (2015), utilizes potassium hydroxide (KOH) in dry acetonitrile (CH₃CN) under reflux to condense acetophenone with a nitrile source. Unlike the HWE approach, this one-pot procedure avoids phosphonate reagents, offering operational simplicity.

Optimization Insights

  • Base : KOH (2.0 equiv) in CH₃CN ensures rapid deprotonation and aldol-like condensation.

  • Temperature : Reflux conditions (82°C) accelerate imine formation and dehydration.

Detailed Procedure

  • Base Activation : Powdered KOH (2.0 equiv) is heated under reflux in dry CH₃CN under argon.

  • Ketone Addition : Acetophenone (1.0 equiv) in CH₃CN is added dropwise, and stirring continues for 6 hours.

  • Quenching : The reaction mixture is poured onto cracked ice (100 g), extracted with dichloromethane (3 × 50 mL), and dried over MgSO₄.

  • Isolation : Evaporation and silica gel chromatography yield this compound as a colorless liquid.

Spectroscopic Consistency

  • ¹H NMR (600 MHz, CDCl₃) : δ = 7.32–7.40 (m, 5H, aromatic), 5.55 (s, 1H, vinyl-H), 2.40 (d, J = 1.4 Hz, 3H, CH₃).

  • ¹³C NMR (150 MHz, CDCl₃) : δ = 159.8 (C=N), 138.2 (ipso-C), 130.2–125.8 (aromatic carbons), 117.6 (CN), 95.5 (vinyl-C), 20.2 (CH₃).

Stereoselectivity

Exclusive formation of the (E)-isomer is attributed to the thermodynamic stability of the trans configuration under basic conditions.

Comparative Analysis of Methods

Parameter HWE Reaction Base-Mediated Condensation
Reagents NaH, phosphonate reagentKOH, CH₃CN
Temperature 0–25°CReflux (82°C)
Reaction Time ~6 hours6 hours
Stereoselectivity (E)-isomer predominant(E)-isomer exclusive
Purification Silica chromatographySilica chromatography
Yield Not explicitly reportedNot explicitly reported

Scientific Research Applications

Organic Synthesis

3-Phenylbut-2-enenitrile serves as an important intermediate in organic synthesis. It is utilized in the construction of polyfunctionalized benzenes through several reaction pathways, including:

1.1. Benzannulation Reactions

Recent studies have demonstrated the efficiency of this compound in benzannulation reactions, particularly via a [4 + 2] cycloaddition with α,β-unsaturated aldehydes. This method allows for the formation of multi-substituted benzenes with high yields (up to 94%) under metal-free conditions. For instance, a model reaction involving this compound and cinnamaldehyde was optimized to yield various functionalized products .

Reaction ConditionsYield (%)Remarks
NaOH as base33–78Optimal conditions identified .
Chloroform solventBest yieldSolvent screening indicated chloroform as optimal .

1.2. Synthesis of Benzonitriles

The compound is also involved in the synthesis of benzonitriles through different catalytic systems. The use of N-heterocyclic carbene (NHC) catalysis has been reported to facilitate the assembly of benzonitriles from simpler precursors, showcasing the versatility of this compound in synthetic methodologies .

Pharmaceutical Applications

This compound is integral to pharmaceutical chemistry due to its role as a precursor in drug synthesis. The compound's ability to undergo various transformations allows it to serve as a building block for biologically active molecules.

2.1. Synthesis of Bioactive Compounds

Research indicates that derivatives of this compound can be synthesized into compounds with potential therapeutic effects. For example, its derivatives have been explored for their anti-cancer properties and as inhibitors in various biological pathways .

3.1. Microwave-Mediated Synthesis

A recent study highlighted a microwave-mediated approach for synthesizing derivatives from this compound, emphasizing its efficiency and eco-friendliness compared to traditional methods. This method yielded high percentages of desired products while minimizing reaction times .

3.2. Photocatalytic Isomerization

Another innovative application involves the photocatalytic isomerization of polarized alkenes derived from this compound under UV irradiation, which has implications for materials science and photochemistry .

Mechanism of Action

The mechanism of action of 3-phenylbut-2-enenitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its effects are mediated through interactions with molecular targets such as enzymes or receptors, leading to specific biochemical outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Analogues

Table 1: Key Properties of 3-Phenylbut-2-enenitrile and Its Isomers
Compound CAS Number Molecular Formula Molecular Weight Physical State Boiling Point (°C) Density (g/cm³)
(E)-3-Phenylbut-2-enenitrile 14368-40-2 C₁₀H₉N 143.19 Colorless oil 251.5 (at 760 mmHg) 0.996
(Z)-3-Phenylbut-2-enenitrile 14799-79-2 C₁₀H₉N 143.19 Colorless oil Not reported Not reported
3-Phenylpropanenitrile 645-59-0 C₉H₉N 131.18 Yellow oil Not reported Not reported

Key Differences :

  • Chain Length : 3-Phenylpropanenitrile has a shorter carbon chain (propanenitrile vs. butenenitrile), reducing steric effects and altering reactivity .
  • Stereochemistry : The (E)- and (Z)-isomers of this compound differ in spatial arrangement, impacting dipole moments and intermolecular interactions .

Substituted Derivatives

Table 2: Comparison with Substituted Nitriles
Compound CAS Number Substituents Molecular Formula Key Reactivity/Biological Activity
2-Chloro-3-phenylbut-2-enedinitrile N/A Cl, additional nitrile C₁₀H₅ClN₂ Enhanced electrophilicity due to electron-withdrawing Cl and second nitrile group .
3-Methyl-2-phenylbutyronitrile 5558-29-2 Methyl branch C₁₁H₁₃N Branched structure increases steric hindrance, reducing reaction rates compared to linear analogues .

Key Insights :

  • Electron-Withdrawing Groups : Chloro and additional nitrile substituents (e.g., in 2-chloro-3-phenylbut-2-enedinitrile) enhance electrophilic character, favoring nucleophilic attack .
  • Steric Effects : Branched derivatives like 3-methyl-2-phenylbutyronitrile exhibit slower reaction kinetics in condensation reactions due to hindered access to the reactive site .
Table 3: Anti-Tumor Activity of Nitrile Derivatives
Compound Cancer Cell Line Inhibition (IC₅₀) Notable Findings
This compound derivatives MCF-7, NCI-H460, SF-268 Compound 19 (pyridazine derivative) showed superior activity to standards against NCI-H460 and SF-268 .
3-Phenylpropanenitrile Not reported No significant anti-tumor data available .

Biological Activity

3-Phenylbut-2-enenitrile, also known as (E)-3-phenylbut-2-enenitrile, is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article presents an overview of the biological activity of this compound, supported by relevant data and research findings.

This compound has the molecular formula C10H9NC_{10}H_9N and a molecular weight of 143.18 g/mol. The compound features a nitrile group, which contributes to its reactivity and biological properties.

Antiparasitic Activity

One notable study investigated the antiparasitic effects of acrylonitrile derivatives, including this compound, against Trypanosoma cruzi, the causative agent of Chagas disease. The research demonstrated that several acrylonitriles exhibited significant variations in mitochondrial membrane potential and ATP levels in treated parasites, indicating that these compounds could induce apoptosis-like mechanisms in the parasites. Specifically, compounds similar to this compound showed robust evidence of triggering programmed cell death processes, which may be vital for their antiparasitic efficacy .

Anticancer Activity

Research has shown that this compound and its analogs possess anticancer properties. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including glioblastoma and multiple myeloma. These compounds are thought to activate cellular stress responses and inhibit proteasome activity, leading to increased apoptosis in cancer cells .

Table 1: Anticancer Activity of Acrylonitrile Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
This compoundU87 (Glioblastoma)TBDInduces ER stress and apoptosis
Analog ARPMI 8226 (Multiple Myeloma)TBDInhibits proteasome activity
Analog BVarious solid tumorsTBDTriggers unfolded protein response

Mechanistic Insights

The mechanism by which this compound exerts its biological effects is linked to its structural features. The nitrile group is known to participate in various biochemical reactions, potentially influencing pathways related to cell survival and death. Studies suggest that the compound may interact with cellular targets involved in oxidative stress response and apoptosis regulation .

Case Studies

  • Chagas Disease Treatment :
    A study highlighted the effectiveness of acrylonitrile derivatives against Trypanosoma cruzi. Compounds were tested for their ability to lower ATP levels in parasites significantly, with some showing effects comparable to traditional treatments like benznidazole .
  • Cancer Cell Line Studies :
    In vitro studies on cancer cell lines revealed that modifications to the structure of this compound can enhance its cytotoxicity. The introduction of different substituents on the phenyl ring influenced the compound's ability to induce apoptosis in tumor cells .

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